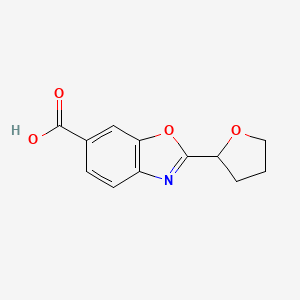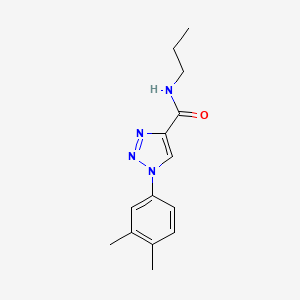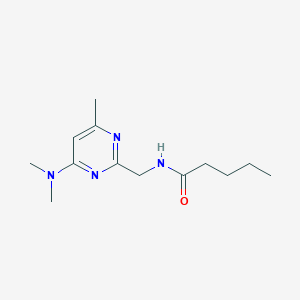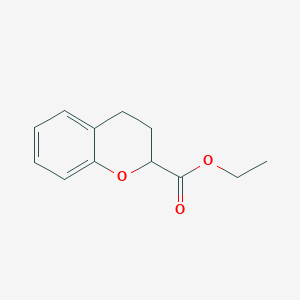![molecular formula C18H13N3O2S2 B2732617 N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)benzo[b]thiophene-2-carboxamide CAS No. 1795411-00-5](/img/structure/B2732617.png)
N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)benzo[b]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, which is a key component of the compound, can be achieved via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazoles, a part of the compound, has been studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis
1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Physical And Chemical Properties Analysis
The compound has a molecular weight of 367.44. More specific physical and chemical properties such as melting point, solubility, and spectral data are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Research has shown that derivatives similar to N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)benzo[b]thiophene-2-carboxamide possess significant anticancer activities. For instance, a study on the design, synthesis, and anticancer evaluation of N-substituted benzamides demonstrated moderate to excellent anticancer activity against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer) (Ravinaik et al., 2021). These findings suggest that compounds within this chemical family could be explored for their potential in cancer therapy.
Antimicrobial Applications
The antimicrobial properties of thiophene derivatives have also been a focus of scientific research. A study on the synthesis, characterization, and antimicrobial evaluation of thiophene carboxamides indicated that these compounds exhibit promising antibacterial and antifungal activities, making them potential candidates for antimicrobial drug development (Talupur et al., 2021).
Synthetic and Structural Applications
Thiophene and its derivatives are also key subjects in research aimed at exploring their synthetic and structural properties. A study on the crystal structure of a related compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, through spectral analysis and X-ray diffraction studies, highlights the importance of these compounds in understanding molecular interactions and designing new materials (Sharma et al., 2016).
Safety and Hazards
The compound is not intended for human or veterinary use. Specific safety and hazard information is not available in the resources.
Zukünftige Richtungen
The compound is currently used for research purposes. The 1,2,4-oxadiazole ring, a component of the compound, is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Therefore, it could be a subject of future research in drug discovery.
Eigenschaften
IUPAC Name |
N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S2/c22-17(14-9-11-3-1-2-4-13(11)25-14)19-12-7-8-24-15(12)18-20-16(21-23-18)10-5-6-10/h1-4,7-10H,5-6H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLCDFDKUDIILO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=C(C=CS3)NC(=O)C4=CC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-benzyl-3-{[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B2732537.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2732539.png)
![2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium thiocyanate](/img/structure/B2732540.png)
![3-[(2,5-Dimethylphenyl)methylsulfanyl]-1-methylindole](/img/structure/B2732541.png)


![[2-(4-Methylpiperazinyl)pteridin-4-yl]phenylamine](/img/structure/B2732549.png)


![3-[5,6-dichloro-1-(4-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2732555.png)